

Application Notes and Protocols for TIM-063 in Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TIM-063 is a chemical compound initially developed as an ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] CaMKK is a key enzyme in various Ca2+-mediated signaling pathways, activating downstream kinases such as CaMKI, CaMKIV, protein kinase B/Akt, and 5'AMP-activated protein kinase.[1] Recent research has revealed that TIM-063 also interacts with other protein kinases, most notably Adaptor-Associated Kinase 1 (AAK1), an enzyme implicated in neurological disorders like Parkinson's disease and schizophrenia, as well as viral infections.[3][4] This off-target activity has opened new avenues for its use in neuroscience research, primarily as a tool for target identification and as a lead compound for the development of more specific inhibitors.[4]

These application notes provide detailed protocols for the use of **TIM-063** in identifying novel protein kinase targets and summarize its inhibitory activities.

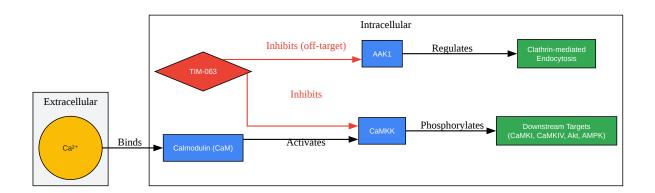
Data Presentation

Table 1: Inhibitory Activity of **TIM-063** and its Derivative TIM-098a



Compound	Target Kinase	IC50 Value	Notes
TIM-063	СаМККα/1	-	Inhibits CaMKK isoforms.[2]
TIM-063	СаМККβ/2	-	Inhibits CaMKK isoforms.[2]
TIM-063	AAK1	8.51 μΜ	Moderate inhibitory activity.[2][5][6]
TIM-098a	AAK1	0.24 μΜ	~35 times more potent than TIM-063.[2][4][5]
TIM-098a	AAK1 (in transfected cells)	0.87 μΜ	Demonstrates cell- membrane permeability.[2][5][6]
TIM-098a	CaMKK isoforms	No inhibitory activity	Selective for AAK1 over CaMKK.[2][5]

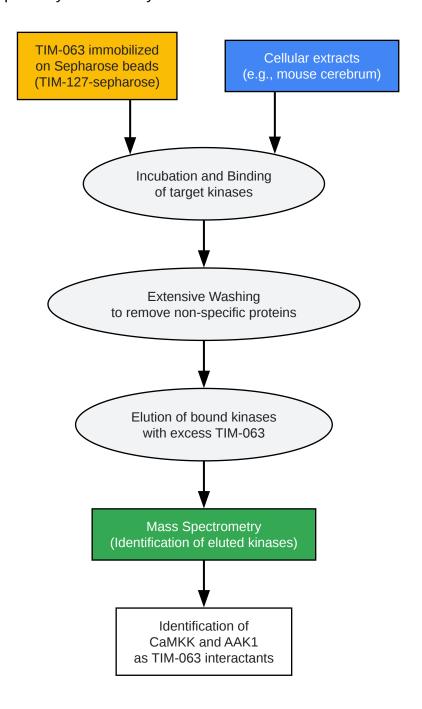
Signaling Pathway and Experimental Workflow



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Caption: Signaling pathways affected by TIM-063.



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Caption: Kinobeads workflow for target identification.

Experimental Protocols



Protocol 1: Identification of TIM-063 Protein Kinase Targets using Kinobeads Technology

This protocol details a chemical proteomics approach to identify the protein kinases that interact with **TIM-063**.[3]

Materials:

- TIM-063
- Sepharose beads
- Cellular extracts (e.g., from mouse cerebrum)[5]
- Wash buffer
- Elution buffer (containing excess **TIM-063**)
- Mass spectrometer

Procedure:

- Immobilization of TIM-063: Covalently couple TIM-063 to Sepharose beads to create TIM-063-sepharose complexes (also referred to as TIM-127-sepharose).[1][3]
- Preparation of Cellular Extracts: Prepare protein lysates from the tissue or cells of interest (e.g., mouse cerebrum) under conditions that preserve protein kinase activity.[5]
- Affinity Chromatography: a. Incubate the TIM-063-sepharose beads with the cellular extracts
 to allow for the binding of target kinases.[3] b. Perform extensive washing steps with a
 suitable wash buffer to remove non-specifically bound proteins.[3]
- Elution: Elute the specifically bound kinases from the beads by incubating with an elution buffer containing a high concentration of free **TIM-063** (e.g., 100 μM).[5] This competitively displaces the bound kinases.
- Protein Identification: Analyze the eluted protein fraction using mass spectrometry to identify the proteins that specifically interact with **TIM-063**.[3][5] This will reveal potential on-target



and off-target kinases.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity (IC50) of **TIM-063** or its derivatives against a specific protein kinase, such as AAK1.[7]

Materials:

- Recombinant purified protein kinase (e.g., His-tagged AAK1 catalytic domain)
- TIM-063 or its derivatives (e.g., TIM-098a) at various concentrations
- [y-32P]ATP
- Kinase reaction buffer
- Substrate peptide for the kinase
- · Phosphocellulose paper
- Scintillation counter

Procedure:

- Kinase Reaction Setup: a. Prepare a reaction mixture containing the kinase reaction buffer, the recombinant protein kinase, and the substrate peptide. b. Add varying concentrations of TIM-063 or its derivatives to the reaction mixture. Include a control with no inhibitor.
- Initiation of Reaction: Start the kinase reaction by adding [y- 32 P]ATP (e.g., to a final concentration of 100 μ M).[7]
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
- Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Washing: Wash the phosphocellulose paper extensively to remove unincorporated [y-³²P]ATP.



- Quantification: Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity at each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cellular AAK1 Inhibition Assay

This protocol assesses the cell permeability and inhibitory activity of **TIM-063** derivatives in a cellular context.[2][5]

Materials:

- HeLa cells (or other suitable cell line)
- Expression vector for AAK1
- Transfection reagent
- · Cell culture medium
- TIM-098a (or other cell-permeable derivatives)
- · Lysis buffer
- Antibodies for Western blotting (e.g., anti-AAK1, anti-phospho-substrate)

Procedure:

- Cell Culture and Transfection: a. Culture HeLa cells in the appropriate medium. b. Transfect
 the cells with an expression vector for AAK1 using a suitable transfection reagent.
- Inhibitor Treatment: Treat the transfected cells with varying concentrations of TIM-098a for a specified duration.
- Cell Lysis: Lyse the cells to extract total protein.



- Western Blot Analysis: a. Separate the protein lysates by SDS-PAGE and transfer to a
 membrane. b. Probe the membrane with antibodies against AAK1 to confirm overexpression
 and a phospho-specific antibody for a known AAK1 substrate to assess its kinase activity.
- Data Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the AAK1 substrate. Calculate the cellular IC50 value.

Potential Applications in Neuroscience Research

While direct applications of **TIM-063** in preclinical models of specific neurological diseases are still emerging, its established role as a dual CaMKK/AAK1 inhibitor and the development of its AAK1-selective derivative, TIM-098a, suggest several research applications:

- Target Validation: Use **TIM-063** and TIM-098a to probe the roles of CaMKK and AAK1 in cellular models of neurodegeneration (e.g., Parkinson's, Alzheimer's disease). For instance, investigating the effect of AAK1 inhibition on alpha-synuclein trafficking or clathrin-mediated endocytosis.[2][4]
- Drug Discovery: Utilize TIM-063 as a scaffold for the development of more potent and selective inhibitors for AAK1 or other identified off-target kinases with therapeutic potential in neuroscience.[4]
- Tool Compound: Employ TIM-063 in Kinobeads-based screening of lysates from diseased brain tissue to identify novel kinase targets associated with neurodegenerative pathologies.
 [3]

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